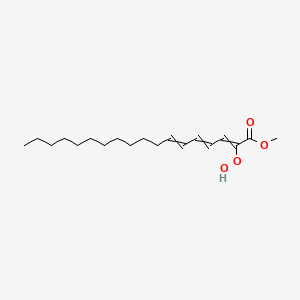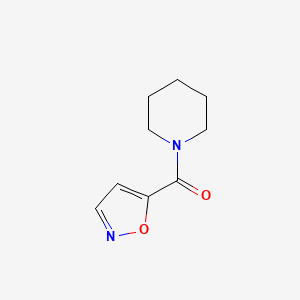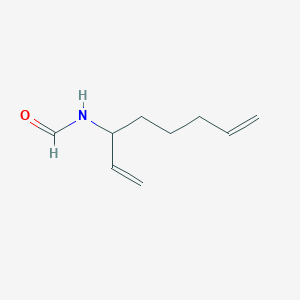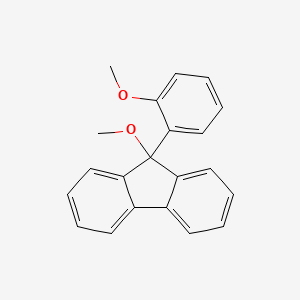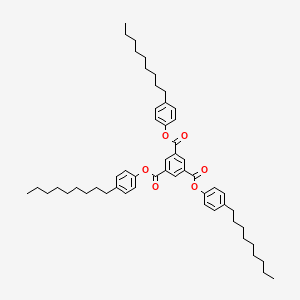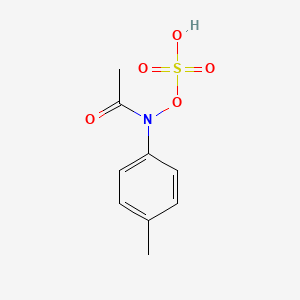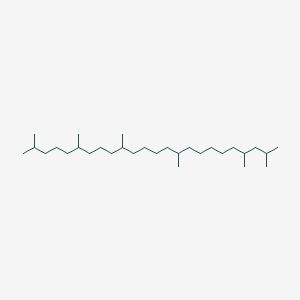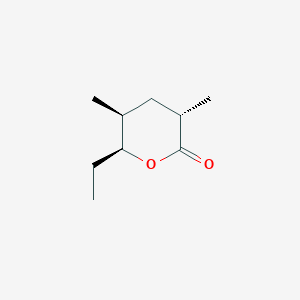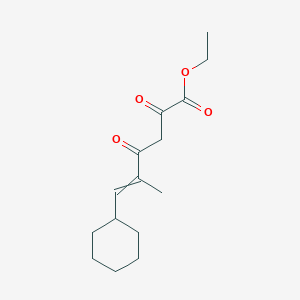![molecular formula C10H20O3S B14351819 {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol CAS No. 93072-59-4](/img/structure/B14351819.png)
{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol is an organic compound that features a dioxolane ring substituted with a propylsulfanyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol can be achieved through a multi-step process. One common method involves the reaction of 2-methyl-1,3-dioxolane with a propylsulfanyl ethyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dioxolane, facilitating nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form the corresponding thiol or sulfide.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the sulfanyl group.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted dioxolane derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the preparation of polymers and other materials.
Biology:
- Potential applications in the development of biologically active compounds.
- May serve as a precursor for the synthesis of enzyme inhibitors or other bioactive molecules.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
- May exhibit pharmacological properties that could be harnessed for medical applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- May be employed in the formulation of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol is largely dependent on its functional groups and their interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the sulfanyl group can engage in redox reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Molecular Targets and Pathways:
- The compound may interact with enzymes or receptors through its hydroxymethyl and sulfanyl groups.
- It can modulate redox-sensitive pathways and influence cellular processes such as signal transduction and metabolism.
相似化合物的比较
2-Methyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
2-Methyl-2-[2-(ethylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness:
- The presence of the propylsulfanyl group in {2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol imparts distinct chemical and physical properties compared to its analogs.
- The longer alkyl chain in the propylsulfanyl group may influence the compound’s solubility, reactivity, and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
93072-59-4 |
|---|---|
分子式 |
C10H20O3S |
分子量 |
220.33 g/mol |
IUPAC 名称 |
[2-methyl-2-(2-propylsulfanylethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H20O3S/c1-3-5-14-6-4-10(2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3 |
InChI 键 |
TYGNTNYJFOYXCE-UHFFFAOYSA-N |
规范 SMILES |
CCCSCCC1(OCC(O1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


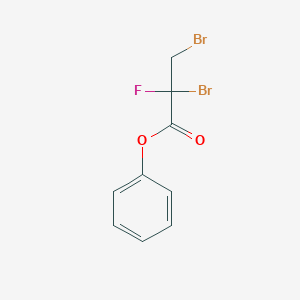
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

